4-Hydroxy-3-nitrobiphenyl
Overview
Description
4-Hydroxy-3-nitrobiphenyl is a metabolite of Nitrotyrosine1. It is a monocarboxylic acid that is acetic acid carrying a 2-hydroxy-3-nitrophenyl substituent at C-21. It has a role as a hapten1.
Synthesis Analysis
The synthesis of 4-Hydroxy-3-nitrobiphenyl can be achieved from Pyridine, 2- ([1,1’-biphenyl]-4-yloxy)2. There are also methods for producing 4-hydroxy-3-nitrobiphenyl on the basis of 4-hydroxybiphenyl by highly selective and effective nitration in the vicinal position to the phenolic hydroxy group34.
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3-nitrobiphenyl can be viewed using Java or Javascript567.
Chemical Reactions Analysis
4-Hydroxy-3-nitrobiphenyl exhibits excellent selectivity and sensitivity towards 4-hydroxy-4′-nitrobiphenyl (HNBP) with a detection limit of 50 nM in solution8. The photocatalytic activity of Cd-TCAA was also determined by investigating the photo-induced degradation of methylene blue (MB)8.
Physical And Chemical Properties Analysis
4-Hydroxy-3-nitrobiphenyl has a melting point of 69-70°C, a predicted boiling point of 338.5±30.0 °C, and a predicted density of 1.304±0.06 g/cm32. It is insoluble in water210.
Scientific Research Applications
Metabolic Pathways and Biotransformation
The study of metabolic pathways involving 4-nitrobiphenyl (4-NBP) demonstrates its transformation under anaerobic conditions into various metabolites, including 4-aminobiphenyl (4-ABP) and hydroxylaminobiphenyls, among others. This research is crucial for understanding the mechanisms of toxification and detoxification in the liver, shedding light on different metabolic pathways such as N-hydroxylation, N-acetylation, and ring hydroxylation (Ning & Xiao-bai, 1997).
Microbial Degradation
Research into the microbial degradation of 4-nitrobiphenyl has revealed that certain gram-negative strains can use it as a sole carbon source, leading to various intermediate metabolites. This biotransformation process is critical in understanding the environmental fate of nitrobiphenyl compounds and their potential use in bioremediation efforts (Massé et al., 1985).
Nonlinear Optics
In the field of nonlinear optics, molecular complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and 4-substituted pyridine-1-oxide have been explored. These complexes exhibit second harmonic generation activity, making them of interest in the development of new materials for optical applications (Muthuraman et al., 2001).
Fluorescence Studies
Studies on the fluorescence properties of various hydroxy- and amino-biphenyls, including 4-hydroxy-3-nitrobiphenyl, have been conducted. These studies provide valuable data for the determination of hydroxybiphenyls in biological material, contributingsignificantly to analytical biochemistry and environmental monitoring (Bridges, Creaven, & Williams, 1965).
Immunological Research
In immunological research, 4-hydroxy-3-nitrophenyl derivatives have been used to study T cell responses. These compounds aid in understanding the role of idiotypes in the suppressor pathway of immune responses, contributing to the broader field of immunology and potential therapeutic applications (Weinberger et al., 1980).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of 4-hydroxy-4'-nitrobiphenyl and its potassium salt have been elucidated through X-ray analysis. This research is significant in the field of crystallography and materials science, contributing to the understanding of molecular interactions and the design of new materials (Pfeil & Zugenmaier, 1996).
Liquid Crystal Research
The synthesis and mesomorphic behavior of liquid crystals containing a biphenyl moiety, including 4-hydroxy-4'-nitrobiphenyl derivatives, have been studied. This research is important for the development of new liquid crystal materials with enhanced thermal stability and specific optical properties, relevant in display technologies and optical devices (Tandel & Patel, 2014).
Safety And Hazards
4-Hydroxy-3-nitrobiphenyl may cause skin irritation and serious eye irritation1112. It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes1112. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak1112.
Future Directions
A cadmium (II)-based MOF, Cd-TCAA, was successfully prepared by the hydrothermal reaction of 4,4′,4′′-tricarboxyltriphenylamine (H3tca), (E)-1,2-di (pyridin-4-yl)diazene (abp) and cadmium nitrate8. This novel photoactive metal–organic framework operates as a bifunctional material for the detection and degradation of organic pollutants8.
properties
IUPAC Name |
2-nitro-4-phenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDNJJBXFOLPKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237084 | |
Record name | 3-Nitro(1,1'-biphenyl)-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-nitrobiphenyl | |
CAS RN |
885-82-5 | |
Record name | 4-Phenyl-2-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro(1,1'-biphenyl)-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 885-82-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitro(1,1'-biphenyl)-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitro[1,1'-biphenyl]-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-NITRO(1,1'-BIPHENYL)-4-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARF4GZ3MF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.